

# Physicochemical Properties & Analytical Profiling of (±)-Acetylcarnitine Chloride

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## Compound of Interest

Compound Name: (±)-Acetylcarnitine chloride

Cat. No.: B1139489

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## Executive Summary

**(±)-Acetylcarnitine chloride** (ALCAR-Cl) represents a critical metabolic standard and reagent in bioanalytical chemistry.[1] While the L-isomer is the biologically active enantiomer involved in mitochondrial fatty acid transport, the racemic mixture ((±) or DL-form) serves as a vital, cost-effective reference standard for non-chiral chromatographic methods and physicochemical benchmarking.[1]

This guide addresses the primary challenge in working with ALCAR-Cl: its extreme hygroscopicity.[1][2] The chloride salt form, while stabilizing the quaternary ammonium cation, renders the solid highly deliquescent.[1] Successful handling requires strict adherence to humidity controls and pH-buffered solution protocols to prevent rapid hydrolysis of the ester linkage.[1]

## Part 1: Molecular Identity & Structural Analysis[1][2]

**(±)-Acetylcarnitine chloride** exists as a quaternary ammonium salt.[1] Unlike the zwitterionic "inner salt" form of carnitine, the chloride salt ensures the carboxylic acid remains protonated in solid state, but the molecule behaves as a cationic surfactant in solution.[1]

## Chemical Nomenclature & Identifiers[1][4]

- IUPAC Name: 3-acetyloxy-4-(trimethylazaniumyl)butanoate chloride[1]
- Common Name: **(±)-Acetylcarnitine chloride**; DL-Acetylcarnitine HCl[1][3]
- CAS Number: 2504-11-2 (Racemic); Note: 5080-50-2 refers specifically to the L-isomer.[1]
- Molecular Formula:  
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[1][3][4]

- Molecular Weight: 239.7 g/mol [1][3][4][5][6][7]

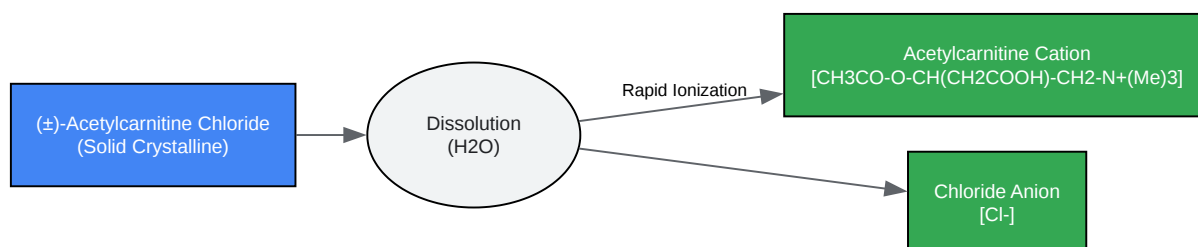
## Stereochemistry

The (±) designation indicates a racemic mixture containing equimolar amounts of the (R)- and (S)-enantiomers.[1]

- Implication for Analysis: In achiral environments (standard C18 HPLC, NMR), the racemate appears as a single peak/signal.[1] Chiral separation (e.g., using cyclodextrin-modified buffers) is required to distinguish the enantiomers.[1]

## Structural Visualization

The following diagram illustrates the dissociation of the chloride salt and the potential for ester hydrolysis.



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Figure 1: Dissociation pathway of the chloride salt in aqueous media.[1]

## Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values relevant for assay development and formulation.

### Key Physical Constants[1]

Property	Value	Context/Notes
Physical State	Crystalline Powder	White to off-white; highly deliquescent.[1]
Melting Point	192–196°C (dec)	Decomposes upon melting.[1] Values <180°C indicate moisture contamination.
Solubility (Water)	> 80 mg/mL	Freely soluble.[1] Solutions are acidic (pH ~2-3).[1]
Solubility (Organic)	Soluble	Ethanol, Methanol, DMSO (~10 mg/mL).[1][5]
Solubility (Non-polar)	Insoluble	Diethyl ether, Hexane, Chloroform.[1]
Hygroscopicity	Critical	Absorbs atmospheric moisture within minutes, turning into a viscous oil.[1]
pKa	~3.8 (Carboxyl)	The quaternary amine is permanently charged ( ).[1]

### Solubility & Partitioning Insights

The quaternary ammonium group confers high polarity (

), making extraction into organic solvents difficult without ion-pairing agents.[1]

- Protocol Implication: Do not attempt liquid-liquid extraction (LLE) with ethyl acetate or hexane.[1] Use protein precipitation (MeOH/AcN) or Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) cartridges.[1]

## Part 3: Stability & Degradation Kinetics[1][2]

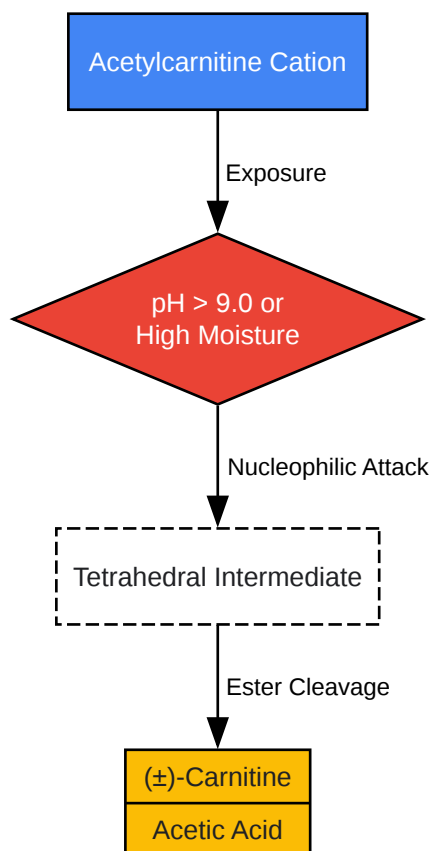
The stability of **(±)-Acetylcarnitine chloride** is governed by two opposing forces: the stability of the salt crystal (high) and the lability of the ester bond in solution (variable).[1]

### Hydrolysis Mechanism

The acetyl ester linkage is susceptible to hydrolysis, yielding free Carnitine and Acetic Acid.[1]  
[2] This reaction is pH-dependent.[1][2]

- Acidic/Neutral (pH 3.0 – 6.0): Relatively stable.[1] The protonated carboxylic acid creates a local acidic environment that discourages nucleophilic attack on the ester carbonyl.
- Alkaline (pH > 8.0): Rapid degradation.[1] Hydroxide ions ( ) act as nucleophiles, cleaving the ester bond.[1]

### Degradation Pathway Diagram[1]



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Figure 2: Base-catalyzed hydrolysis pathway of Acetylcarnitine.[1]

## Part 4: Analytical Characterization & Protocols

Due to the lack of a strong chromophore (UV absorption is limited to the carbonyl at ~205-210 nm), standard UV-HPLC is often insufficient without derivatization.[1] Mass Spectrometry (LC-MS) is the gold standard.[1]

### HPLC Methodologies

#### Method A: HILIC-MS (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar acetylcarnitine without ion-pairing reagents, making it MS-compatible.[1]

- Column: Silica or Zwitterionic HILIC (e.g., BEH Amide).[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

- Mobile Phase B: Acetonitrile.[1]
- Gradient: 90% B to 50% B.
- Detection: ESI+ (Positive Mode).[1] Monitor transition m/z 204  
85 (loss of acetate + trimethylamine fragment).

## Method B: Ion-Pairing UV (Alternative)

If MS is unavailable, use an ion-pairing agent to retain the molecule on a C18 column.[1]

- Column: C18 Reverse Phase.[1]
- Mobile Phase: Phosphate buffer (pH 3.0) + 10 mM Sodium 1-Heptanesulfonate / Acetonitrile (95:5).[1]
- Wavelength: 210 nm (Low sensitivity; requires high concentration).[1]

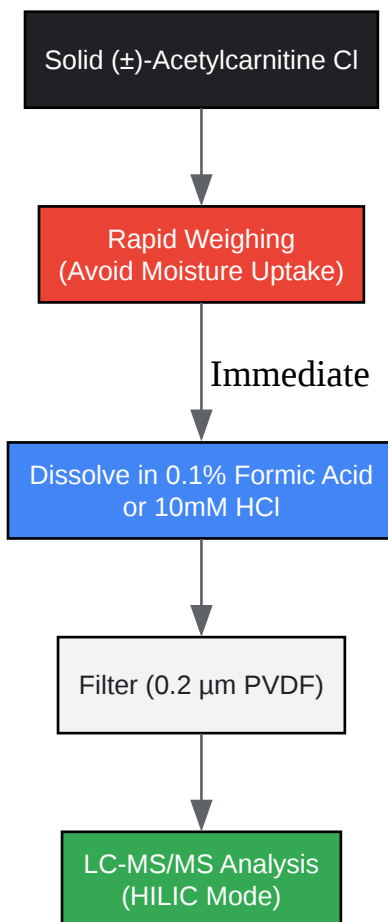
## Handling Protocol: "The 5-Minute Rule"

Because the chloride salt is deliquescent, weighing errors are common.[1] As the solid absorbs water, the mass increases, leading to lower-than-calculated molar concentrations.[1]

Standard Operating Procedure (SOP) for Stock Preparation:

- Equilibration: Bring the reagent bottle to room temperature before opening to prevent condensation.
- Environment: Weigh in a glove box or a low-humidity environment (<40% RH) if possible.[1]
- Speed: Do not leave the container open. Weigh the solid directly into a tared volumetric flask, not onto weighing paper (powder sticks to paper when moist).[1]
- Solvent: Dissolve immediately in 0.1 M HCl or water.
  - Why HCl? Slightly acidic conditions (pH ~2-3) stabilize the ester bond for storage.[1]
- Storage: Store stock solutions at -20°C. Stable for 3-6 months.

## Analytical Workflow Diagram



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Figure 3: Recommended sample preparation workflow to minimize hydrolysis and weighing errors.

## References

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